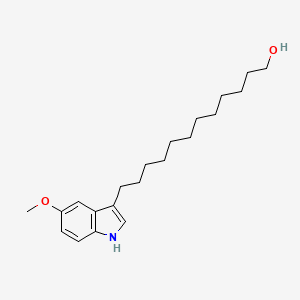![molecular formula C17H28O3 B12517118 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one CAS No. 651726-48-6](/img/structure/B12517118.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxaspiro[45]decan-8-yl)non-2-en-1-one is a chemical compound with the molecular formula C17H28O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused to a nonenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the nonenone moiety. One common method involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form the dioxaspirodecane ring. This intermediate is then reacted with a suitable nonenone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted nonenone derivatives.
Applications De Recherche Scientifique
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in various assays.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the nonenone moiety.
1,4-Dioxaspiro[4.5]decan-8-ol: Another similar compound with a hydroxyl group instead of the nonenone moiety
Uniqueness
1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one is unique due to the presence of both the spirocyclic dioxaspirodecane ring and the nonenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
651726-48-6 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(1,4-dioxaspiro[4.5]decan-8-yl)non-2-en-1-one |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-16(18)15-9-11-17(12-10-15)19-13-14-20-17/h7-8,15H,2-6,9-14H2,1H3 |
Clé InChI |
ADXHLXBMUQOJAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=O)C1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)


boranyl](/img/structure/B12517058.png)

![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)


![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)

![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)

![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
